molecular formula C24H22N2O4 B4111444 2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid CAS No. 701252-55-3

2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid

Cat. No. B4111444
CAS RN: 701252-55-3
M. Wt: 402.4 g/mol
InChI Key: PPQXZDGSEDMLDI-UHFFFAOYSA-N
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Description

2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid, commonly known as Boc-L-Phe-L-Phe-L-2-Abz-OH, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in drug development and biochemistry.

Scientific Research Applications

Anticancer Properties

PABA derivatives have shown promise as potential anticancer agents. Their ability to inhibit specific cellular processes and target cancer cells makes them valuable candidates for further investigation . Researchers are exploring their impact on various cancer types, including breast, lung, and colon cancers.

Anti-Alzheimer’s Potential

PABA compounds exhibit neuroprotective effects, which may be relevant in Alzheimer’s disease research. By modulating oxidative stress and inflammation, PABA derivatives could contribute to cognitive health and disease prevention .

Antibacterial Activity

PABA-based molecules demonstrate antibacterial properties. They may inhibit bacterial growth by interfering with essential cellular processes. Researchers are investigating their efficacy against both Gram-positive and Gram-negative bacteria .

Antiviral Applications

PABA derivatives have been explored for their antiviral potential. They may interfere with viral replication or entry mechanisms, making them interesting candidates for antiviral drug development .

Antioxidant Effects

PABA exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. By scavenging free radicals, it may protect cells from damage and contribute to overall health .

Anti-Inflammatory Properties

Inflammation plays a role in various diseases, including autoimmune conditions. PABA compounds have shown anti-inflammatory effects, making them relevant for drug development in this field .

Further research is needed to evaluate the safety, efficacy, and specific mechanisms of action of PABA derivatives. As we continue to explore these applications, PABA’s unique features position it as a valuable building block in drug discovery and development .

properties

IUPAC Name

2-[[4-(2-phenylbutanoylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-2-19(16-8-4-3-5-9-16)23(28)25-18-14-12-17(13-15-18)22(27)26-21-11-7-6-10-20(21)24(29)30/h3-15,19H,2H2,1H3,(H,25,28)(H,26,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQXZDGSEDMLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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